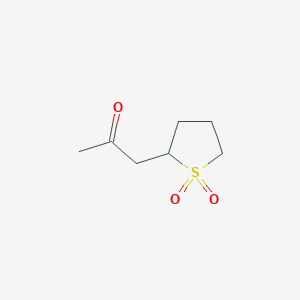

1-(1,1-Dioxothiolan-2-yl)propan-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,1-Dioxothiolan-2-yl)propan-2-one is a chemical compound that belongs to the class of thiolactones. It is a yellowish liquid with a pungent odor and is commonly used in various industrial and research applications. This compound is known for its unique structure, which includes a dioxothiolan ring attached to a propanone group.

Wissenschaftliche Forschungsanwendungen

1-(1,1-Dioxothiolan-2-yl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

It’s known that this compound is involved in the formation of poly(dithioacetal)s . These polymers have potential applications in various fields, including materials science and biochemistry .

Mode of Action

The compound 1-(1,1-Dioxothiolan-2-yl)propan-2-one is involved in a dynamic polymerization system based on the reversible nucleophilic Michael polyaddition of activated alkynes and dithiols . This process is highly concentration-dependent . At high concentrations, polymers are formed, while at low concentrations, seven-membered dithioacetal is obtained .

Biochemical Pathways

It’s known that the compound participates in the formation of poly(dithioacetal)s through a dynamic polymerization system . This suggests that it may influence pathways related to polymer synthesis and degradation.

Result of Action

The primary result of the action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is the formation of poly(dithioacetal)s . These polymers can be depolymerized into their monomeric units, indicating a potential for recyclability

Action Environment

The action of 1-(1,1-Dioxothiolan-2-yl)propan-2-one is highly dependent on the concentration of the reactants . At high concentrations, it contributes to the formation of polymers, while at low concentrations, it leads to the formation of seven-membered dithioacetal . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as reactant concentration.

Vorbereitungsmethoden

The synthesis of 1-(1,1-Dioxothiolan-2-yl)propan-2-one involves several steps. One common method includes the reaction of ethylene glycol with methyl vinyl ketone in the presence of a strong acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the dioxothiolan ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(1,1-Dioxothiolan-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dioxothiolan ring is opened and replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-(1,1-Dioxothiolan-2-yl)propan-2-one can be compared with other thiolactones and dioxolanes. Similar compounds include:

1-(1,3-Dioxolan-2-yl)propan-2-one: This compound has a similar structure but with a dioxolan ring instead of a dioxothiolan ring.

2-Acetonyl-1,3-dioxolane: Another related compound with a dioxolane ring and an acetonyl group.

The uniqueness of 1-(1,1-Dioxothiolan-2-yl)propan-2-one lies in its specific ring structure, which imparts distinct chemical and physical properties compared to its analogs .

Biologische Aktivität

1-(1,1-Dioxothiolan-2-yl)propan-2-one, a compound featuring a dioxothiolan moiety, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and implications for pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of 1-(1,1-Dioxothiolan-2-yl)propan-2-one can be represented as follows:

This compound is synthesized through various methods, including chemo-enzymatic approaches that involve the modification of thiolane derivatives. The synthesis typically yields high purity and allows for the exploration of structure-activity relationships (SAR) that are crucial for understanding its biological effects.

Antioxidant Activity

Research indicates that compounds with dioxothiolan structures often exhibit significant antioxidant properties . The antioxidant activity is primarily attributed to their ability to scavenge free radicals and reduce oxidative stress. For instance, studies have shown that derivatives of dioxothiolane can effectively lower reactive oxygen species (ROS) levels in cellular models, thereby protecting cells from oxidative damage .

Antimicrobial Properties

1-(1,1-Dioxothiolan-2-yl)propan-2-one has also been evaluated for its antimicrobial activity . In vitro assays demonstrated that this compound exhibits fungistatic effects against various strains of fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 37 to 124 μg/mL, indicating moderate efficacy against these pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its effects on cancer cell lines. Notably, it has shown antiproliferative activity against several human cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results suggest that the compound may induce cell cycle arrest and apoptosis in these cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 1-(1,1-Dioxothiolan-2-yl)propan-2-one. Variations in substituents on the thiolane ring significantly influence its pharmacological properties. For example, modifications that enhance electron-donating capabilities tend to improve antioxidant activity while maintaining low cytotoxicity towards normal cells.

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antioxidant capacity |

| Halogen substitutions | Enhanced antimicrobial effects |

| Alkyl chain length variation | Altered solubility and bioavailability |

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of 1-(1,1-Dioxothiolan-2-yl)propan-2-one:

- Antioxidant Evaluation : A study showed that derivatives with similar structures exhibited superior radical scavenging abilities compared to standard antioxidants like vitamin C .

- Antimicrobial Testing : Compounds structurally related to 1-(1,1-Dioxothiolan-2-yl)propan-2-one demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Cancer Cell Studies : Research indicated that certain modifications could enhance selectivity towards cancer cells while minimizing effects on normal cells, suggesting a therapeutic window for potential use in cancer treatment .

Eigenschaften

IUPAC Name |

1-(1,1-dioxothiolan-2-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-6(8)5-7-3-2-4-11(7,9)10/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZLTKNAKAIBKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.